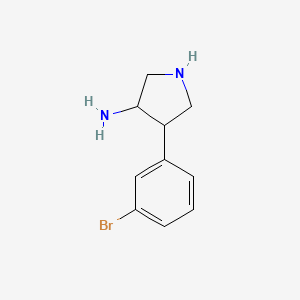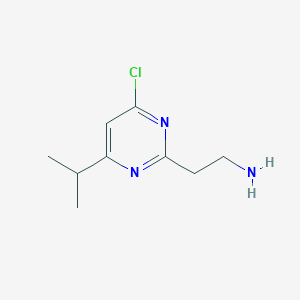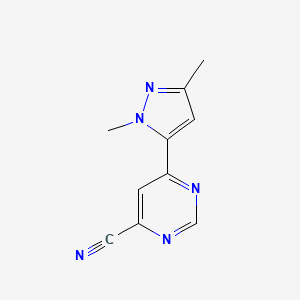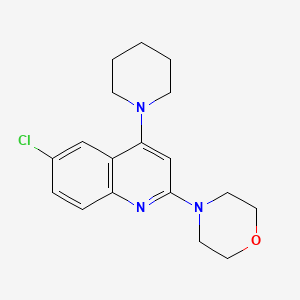
4-(6-Chloro-4-(piperidin-1-yl)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is a heterocyclic compound that contains a quinoline core substituted with chloro, morpholinyl, and piperidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, morpholinyl, and piperidinyl substituents through nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反応の分析
Types of Reactions
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro, morpholinyl, or piperidinyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents.
科学的研究の応用
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In studies of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: As a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 6-chloro-2-(morpholin-4-yl)quinoline
- 4-(piperidin-1-yl)quinoline
- 6-chloroquinoline
Uniqueness
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is unique due to the specific combination of chloro, morpholinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This combination may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile compared to other quinoline derivatives.
特性
分子式 |
C18H22ClN3O |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
4-(6-chloro-4-piperidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-6-2-1-3-7-21)13-18(20-16)22-8-10-23-11-9-22/h4-5,12-13H,1-3,6-11H2 |
InChIキー |
IYEPVMIVXSETGY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


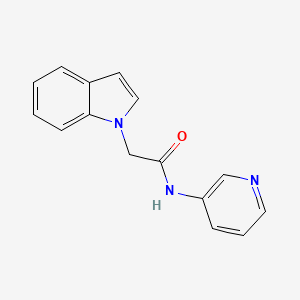
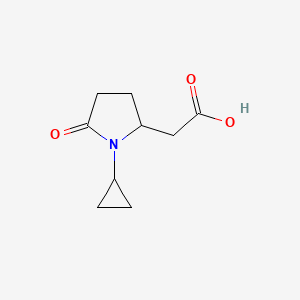
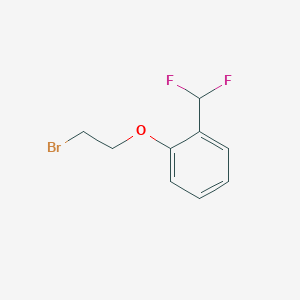
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
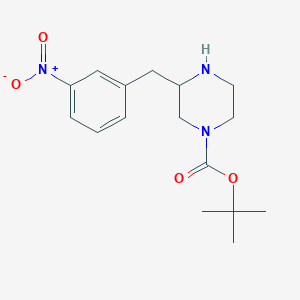
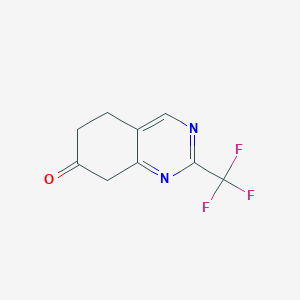
![7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14866704.png)
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
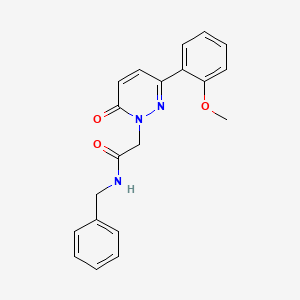
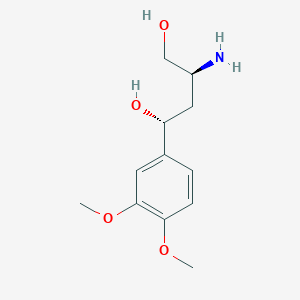
![4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14866726.png)
